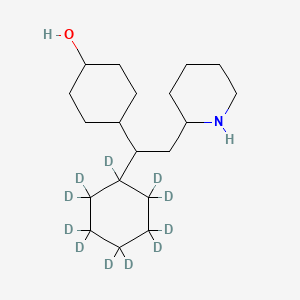![molecular formula C14H22ClNS B13441551 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is a deuterated analog of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride, a compound known for its potent effects as a phencyclidine (PCP) analog. This compound is primarily used in research settings to study the pharmacological and toxicological properties of PCP analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the thienyl group: The thienyl group is introduced via a substitution reaction.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction.
Deuteration: The compound is deuterated to replace hydrogen atoms with deuterium.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PCP analogs.
Biology: Investigating the compound’s effects on cellular processes and receptor binding.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new materials and chemical processes.
作用機序
The compound exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as an antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate. This leads to altered neurotransmission and various pharmacological effects.
類似化合物との比較
Similar Compounds
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride: The non-deuterated analog.
Phencyclidine (PCP): A well-known dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar effects.
Uniqueness
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated analog. This makes it valuable for research purposes, particularly in studies involving metabolic pathways and receptor interactions.
特性
分子式 |
C14H22ClNS |
|---|---|
分子量 |
279.9 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5-octadeuterio-1-(1-thiophen-2-ylcyclohexyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15;/h6-7,12H,1-5,8-11H2;1H/i4D2,5D2,10D2,11D2; |
InChIキー |
XPJMEJRMZUCOBA-FNVMJRNMSA-N |
異性体SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
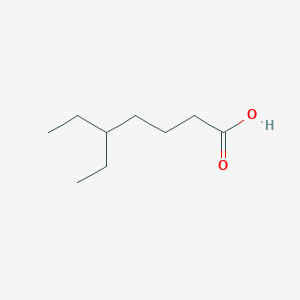


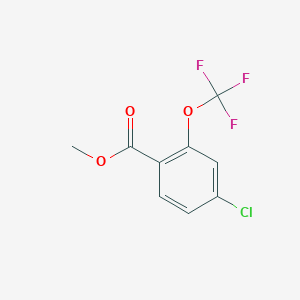

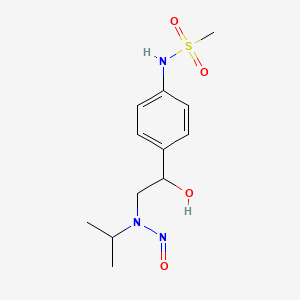
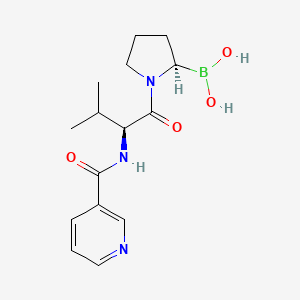
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
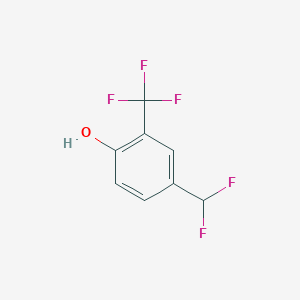
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
